molecular formula C17H17N3O3 B3008812 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338758-63-7

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No.: B3008812
CAS No.: 338758-63-7
M. Wt: 311.341
InChI Key: LKNDICQRZVTUGV-XINTZDSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime (CAS 338758-63-7) is an organic compound with the molecular formula C17H17N3O3 and a molecular weight of 311.33 g/mol . This chemical features a hydrazono and an O-methyloxime functional group, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. It is supplied for research purposes, such as the exploration of novel heterocyclic compounds and the development of pharmacologically active molecules. The compound is part of a class of chemicals under investigation for their potential biological activities, which may include antitumor effects, similar to other compounds with methoxyphenyl and hydrazone motifs that have demonstrated such properties in preclinical models . Its structure suggests potential as a building block for creating more complex molecules for various biochemical and pharmacological studies. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z,3Z)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-15-10-8-14(9-11-15)19-20-16(12-18-23-2)17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3/b18-12-,20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDICQRZVTUGV-XINTZDSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C=N\OC)\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime (CAS: 339279-53-7) is a hydrazone derivative that has garnered interest for its potential biological activities. This compound features a complex structure characterized by a phenylpropanal backbone and a methoxy-substituted phenyl group, which may influence its interaction with biological targets.

Molecular Structure

The molecular formula of this compound is C16H15N3O3, with a molar mass of 297.31 g/mol. Its structural characteristics include:

  • Hydrazone linkage : Contributes to its reactivity and potential biological interactions.
  • Methoxy group : May enhance lipophilicity and modulate enzyme interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant properties : Many hydrazones are known for their ability to scavenge free radicals.
  • Enzyme inhibition : Some derivatives have shown potential in inhibiting cholinesterases, which are relevant in neurodegenerative disorders like Alzheimer's disease.

Table 1: Biological Activity Comparison of Related Compounds

Compound NameActivity TypeIC50 (μM)References
2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloximeAChE InhibitionTBD
3bAChE Inhibition10.4
3eBChE Inhibition5.4
Hydrazone Derivative XAntioxidant ActivityTBD

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In vitro studies have shown that similar hydrazone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally related to 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime demonstrated varying degrees of inhibition against these enzymes, with some achieving IC50 values in the low micromolar range .
  • Antioxidant Activity :
    • The antioxidant potential of hydrazone derivatives has been explored through various assays. Compounds exhibiting strong electron-donating groups, such as methoxy or dimethoxy substitutions, often show enhanced radical scavenging abilities . The presence of the methoxy group in the target compound may similarly contribute to its antioxidant activity.
  • Cytotoxicity Assessments :
    • Preliminary cytotoxicity tests on cell lines like MCF-7 (breast cancer) have been conducted for related compounds, indicating moderate to high cytotoxic effects depending on the structural modifications made . These findings suggest that further investigation into the cytotoxic effects of 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime could be warranted.

Scientific Research Applications

Recent studies have highlighted the biological activities of 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime, particularly its antiviral properties. Notably, it has demonstrated:

  • Antiviral Activity: Research indicates that the compound exhibits potential antiviral effects against hepatitis B and C viruses. Molecular docking studies suggest favorable binding affinities compared to standard antiviral agents, indicating its potential as a therapeutic agent in treating viral infections .
  • Antioxidant Properties: The presence of the methoxy group contributes to the compound's antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

The unique structural features of this compound make it valuable in medicinal chemistry , particularly in drug design and development:

  • Drug Development: The hydrazone structure allows for modifications that can enhance biological activity. Its ability to form stable complexes with metal ions also opens avenues for developing metal-based drugs .
  • Synthesis of New Compounds: The compound can serve as a precursor for synthesizing other biologically active molecules. Its reactivity can be exploited in creating derivatives with improved pharmacological profiles .

Bioconjugation Strategies

Bioconjugation is a critical area where this compound shows promise:

  • Conjugation Reactions: The formation of oximes and hydrazones is widely used in bioconjugation strategies, allowing for the attachment of drugs to biomolecules. This method enhances the specificity and efficacy of therapeutic agents .
  • Polymer Chemistry: The compound's reactivity can be utilized in developing new polymers and hydrogels, which are essential for drug delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityPotential therapeutic agent against hepatitis B and C viruses
Antioxidant PropertiesMay prevent oxidative stress-related diseases
Drug DevelopmentServes as a precursor for synthesizing biologically active molecules
BioconjugationUsed in conjugation reactions to enhance drug specificity
Polymer ChemistryReactivity utilized in developing new polymers and hydrogels

Case Studies

  • Antiviral Studies: A study conducted on the antiviral properties of similar hydrazone compounds revealed significant inhibition against hepatitis viruses, paving the way for further exploration of 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime as a potential antiviral agent.
  • Oxime Formation in Drug Delivery: Research on bioconjugation techniques has shown that oxime formation can significantly improve the pharmacokinetics of drugs when attached to targeting moieties, suggesting that this compound could enhance drug delivery systems .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity/Yield Notable Properties
Target Compound (339012-96-3) C₁₉H₂₁N₃O₃ 339.39 4-Methoxyphenyl, Phenyl Hydrazone, O-methyloxime ≥95% High stability due to O-methylation
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (339279-66-2) C₁₅H₁₀BrCl₂N₃O₂ 423.12 4-Bromophenyl, 3,5-Dichlorophenyl Hydrazone, Oxime N/A Halogen substituents increase lipophilicity
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (338414-24-7) C₁₆H₁₃Cl₂N₃O₂ 350.20 3,5-Dichlorophenyl, 4-Methylphenyl Hydrazone, Oxime N/A Chlorine atoms enhance electronic withdrawal
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidine derivatives (e.g., 6b, 6c) C₃₀H₂₃N₅O₃S ~545.60 4-Methoxyphenyl, Pyrazole Hydrazone, Heterocyclic 70–72% Heterocyclic systems improve bioactivity

Key Observations :

  • Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with halogenated (e.g., bromo, chloro) or methyl-substituted aryl groups in analogues.
  • Functional Groups: The O-methyloxime in the target compound enhances hydrolytic stability compared to non-methylated oximes (e.g., CAS 339279-66-2), which may degrade under acidic/basic conditions .

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous hydrazones, such as condensation of arylhydrazines with β-ketoaldehydes .
  • Microwave-assisted synthesis (as in ) could optimize reaction efficiency, though specific data for the target compound is lacking.

Q & A

Q. What are the critical steps and conditions for synthesizing 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime?

Synthesis typically involves hydrazone formation followed by oxime etherification. Key steps include:

  • Hydrazone formation : Reacting 3-oxo-3-phenylpropanal with 4-methoxyphenylhydrazine in acetic acid under reflux, as described for analogous hydrazonopropanals .
  • Oxime formation : Treating the intermediate with O-methylhydroxylamine in ethanol, ensuring pH control (e.g., ammonium acetate buffer) to favor oxime formation .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : X-ray crystallography (for crystalline derivatives) or NMR spectroscopy (¹H/¹³C, DEPT, and 2D COSY/HSQC) to resolve hydrazone and oxime tautomerism .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or HRMS) for molecular ion verification .
  • Functional group analysis : FT-IR to confirm C=O (1700–1750 cm⁻¹), N=N (1550–1600 cm⁻¹), and O-methyloxime (950–1100 cm⁻¹) stretches .

Q. How can stability be maintained during storage and experimental handling?

  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize decomposition .

Advanced Research Questions

Q. How can side-product formation be minimized during the condensation of hydrazones with O-methylhydroxylamine?

  • Optimize reaction parameters :
    • Temperature : Conduct reactions at 0–5°C to suppress enolization and dimerization .
    • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate oxime formation while reducing byproducts like Schiff bases .
  • In situ monitoring : Employ real-time FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions with electrophiles .
  • Molecular dynamics simulations : Analyze solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways using packages like GROMACS .

Q. How can environmental fate and degradation pathways of this compound be studied?

  • Hydrolysis studies : Expose the compound to buffered aqueous solutions (pH 3–11) at 25–50°C and monitor degradation via LC-MS. Identify products like 4-methoxyphenylhydrazine and phenylacetic acid derivatives .
  • Photolysis experiments : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight exposure. Quantify photoproducts with GC-MS and assess ecotoxicity using Daphnia magna bioassays .

Q. How do structural variations in arylhydrazone substituents affect the compound’s biological activity?

  • SAR studies : Synthesize analogs with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the phenyl ring. Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays .
  • Crystallographic analysis : Compare X-ray structures to correlate substituent effects with π-π stacking or hydrogen-bonding interactions in protein binding .

Q. What experimental designs are optimal for resolving contradictory data in reaction yield optimization?

  • Factorial design : Apply a 2³ factorial approach to evaluate factors like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant interactions .
  • Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions using software like Design-Expert .

Methodological Notes

  • Safety protocols : Always use PPE (gloves, goggles, lab coats) and work in fume hoods due to the compound’s acute toxicity and potential carcinogenicity .
  • Data validation : Cross-reference spectroscopic data with published analogs (e.g., 3-oxo-3-phenylpropanal derivatives) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.